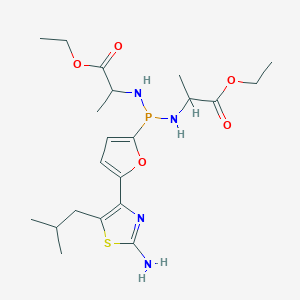

Diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl-2,2'-(((5-(2-Amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionat ist eine komplexe organische Verbindung mit der Summenformel C21H33N4O5PS. Diese Verbindung ist bekannt für ihre einzigartige Struktur, die einen Thiazolring, einen Furanring und eine Phosphangruppe umfasst.

Vorbereitungsmethoden

Die Synthese von Diethyl-2,2'-(((5-(2-Amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionat umfasst mehrere Schritte. Ein übliches Verfahren umfasst die folgenden Schritte:

Bildung des Thiazolrings: Der Thiazolring wird synthetisiert, indem 2-Amino-5-isobutylthiazol unter kontrollierten Bedingungen mit geeigneten Reagenzien umgesetzt wird.

Einführung des Furanrings: Der Furanring wird durch eine Kupplungsreaktion eingeführt, die häufig die Suzuki-Miyaura-Kupplung verwendet, bei der eine Boronsäurederivate mit einer halogenierten Furanverbindung umgesetzt werden..

Phosphangruppenaddition: Die Phosphangruppe wird durch eine nucleophile Substitutionsreaktion hinzugefügt, bei der ein geeignetes Phosphanreagenz mit der Zwischenverbindung reagiert.

Endgültige Kupplung und Veresterung: Der letzte Schritt beinhaltet die Kupplung der Zwischenverbindung mit Diethylpropionat unter Veresterungsbedingungen, um die gewünschte Verbindung zu bilden..

Analyse Chemischer Reaktionen

Diethyl-2,2'-(((5-(2-Amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen teilnehmen, wie z. B. der Suzuki-Miyaura-Kupplung, um komplexere Derivate zu bilden..

Wissenschaftliche Forschungsanwendungen

Diethyl-2,2'-(((5-(2-Amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionat wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:

Medizinische Chemie: Die Verbindung hat sich als ein potenzieller Inhibitor von Stoffwechselenzymen erwiesen, was sie zu einem Kandidaten für die Medikamentenentwicklung macht..

Biologische Studien: Sie wurde aufgrund ihrer einzigartigen Struktur und Reaktivität auf ihre antimikrobiellen und krebshemmenden Eigenschaften untersucht..

Industrielle Anwendungen: Die Verbindung wird bei der Synthese anderer komplexer organischer Moleküle verwendet und dient als Zwischenprodukt in verschiedenen industriellen Prozessen..

Wirkmechanismus

Der Wirkmechanismus von Diethyl-2,2'-(((5-(2-Amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann Stoffwechselenzyme hemmen, indem sie an ihre aktiven Stellen bindet und so ihre Aktivität blockiert. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. antimikrobieller oder krebshemmender Aktivität. .

Wirkmechanismus

The mechanism of action of Diethyl 2,2’-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate involves its interaction with specific molecular targets. The compound can inhibit metabolic enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Diethyl-2,2'-(((5-(2-Amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionat ist aufgrund seiner Kombination aus einem Thiazolring, einem Furanring und einer Phosphangruppe einzigartig. Zu ähnlichen Verbindungen gehören:

2-Aminothiazolderivate: Diese Verbindungen teilen sich den Thiazolring und wurden auf ihre biologischen Aktivitäten untersucht..

Furanderivate: Verbindungen, die den Furanring enthalten, haben verschiedene therapeutische Eigenschaften gezeigt..

Phosphanhaltige Verbindungen: Diese Verbindungen sind bekannt für ihre Reaktivität und Anwendung in der organischen Synthese..

Eigenschaften

Molekularformel |

C21H33N4O5PS |

|---|---|

Molekulargewicht |

484.6 g/mol |

IUPAC-Name |

ethyl 2-[[[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-1-oxopropan-2-yl)amino]phosphanyl]amino]propanoate |

InChI |

InChI=1S/C21H33N4O5PS/c1-7-28-19(26)13(5)24-31(25-14(6)20(27)29-8-2)17-10-9-15(30-17)18-16(11-12(3)4)32-21(22)23-18/h9-10,12-14,24-25H,7-8,11H2,1-6H3,(H2,22,23) |

InChI-Schlüssel |

JGCMEVUWRCNKKE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(C)NP(C1=CC=C(O1)C2=C(SC(=N2)N)CC(C)C)NC(C)C(=O)OCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12299199.png)

![(2S,5R,6R)-6-((R)-2-((Furan-2-carbonyl)oxy)-4-methylpentanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299207.png)

![5-(5-Bromothiophen-2-yl)-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B12299208.png)

![2-Amino-3-[3-[[4-[2-amino-3-[[1-[2-(2-iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B12299212.png)

![7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid](/img/structure/B12299219.png)

![4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12299229.png)

![5,7-Dihydroxy-6-methoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12299240.png)

![3,4,5,6,7,12b-hexahydro-1H-benzofurano[3,2-h]quinolizin-2-one](/img/structure/B12299247.png)